Cas no 74959-65-2 (2-(4-Chlorophenyl)methylene-N-phenylhydrazinecarbothioamide)

2-(4-Chlorophenyl)methylene-N-phenylhydrazinecarbothioamide structure
74959-65-2 structure
Nome do Produto:2-(4-Chlorophenyl)methylene-N-phenylhydrazinecarbothioamide
N.o CAS:74959-65-2
MF:C14H12ClN3S
MW:289.783180236816
CID:575863
PubChem ID:9604902

2-(4-Chlorophenyl)methylene-N-phenylhydrazinecarbothioamide Propriedades químicas e físicas

Nomes e Identificadores

    • Hydrazinecarbothioamide,2-[(4-chlorophenyl)methylene]-N-phenyl-
    • 1-[(E)-(4-chlorophenyl)methylideneamino]-3-phenylthiourea
    • {[(1E)-2-(4-chlorophenyl)-1-azavinyl]amino}(phenylamino)methane-1-thione
    • 1-[(E)-(4-chlorophenyl)methyleneamino]-3-phenyl-thiourea
    • 4-chlorobenzaldehyde 4-phenyl-3-thiosemicarbazone
    • 4-chlorobenzaldehyde 4-phenylthiosemicarbazone
    • 4-chloro-benzaldehyde 4-phenyl-thiosemicarbazone
    • CHEMBL251896
    • EX-33-245
    • NSC231522
    • p-chlorobenzylidene-4-phenylthiosemicarbazone
    • p-chloro-benzylidene-4-phenylthiosemicarbazone
    • 3-[(E)-(4-Chlorobenzylidene)amino]-1-phenylthiourea
    • (e)-2-(4-chlorobenzylidene)-N-phenylhydrazinecarbothioamide
    • 74959-65-2
    • DTXSID00430626
    • AKOS002201746
    • NSC-231522
    • SALOR-INT L453382-1EA
    • 4-CHLOROBENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE
    • 2-(4-Chlorophenyl)methylene-N-phenylhydrazinecarbothioamide
    • Inchi: InChI=1S/C14H12ClN3S/c15-12-8-6-11(7-9-12)10-16-18-14(19)17-13-4-2-1-3-5-13/h1-10H,(H2,17,18,19)/b16-10+
    • Chave InChI: XRVFOPFFNVHUJE-MHWRWJLKSA-N
    • SMILES: C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)Cl

Propriedades Computadas

  • Massa Exacta: 289.04426
  • Massa monoisotópica: 289.044046
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 308
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 1
  • XLogP3: 3.8
  • Superfície polar topológica: 68.5

Propriedades Experimentais

  • Densidade: 1.24
  • Ponto de ebulição: 414.3°C at 760 mmHg
  • Ponto de Flash: 204.3°C
  • Índice de Refracção: 1.631
  • PSA: 36.42

2-(4-Chlorophenyl)methylene-N-phenylhydrazinecarbothioamide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
C327130-100mg
2-[(4-Chlorophenyl)methylene]-N-phenylhydrazinecarbothioamide
74959-65-2
100mg
$ 161.00 2023-04-18
TRC
C327130-1g
2-[(4-Chlorophenyl)methylene]-N-phenylhydrazinecarbothioamide
74959-65-2
1g
$ 800.00 2023-09-08
TRC
C327130-250mg
2-[(4-Chlorophenyl)methylene]-N-phenylhydrazinecarbothioamide
74959-65-2
250mg
$ 316.00 2023-04-18
TRC
C327130-500mg
2-[(4-Chlorophenyl)methylene]-N-phenylhydrazinecarbothioamide
74959-65-2
500mg
$ 529.00 2023-04-18
TRC
C327130-1000mg
2-[(4-Chlorophenyl)methylene]-N-phenylhydrazinecarbothioamide
74959-65-2
1g
$ 919.00 2023-04-18
Fornecedores recomendados
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd